3-(1-Acetyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(1-Acetyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with an acetyl group and a propanoic acid chain, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Propanoic Acid Chain Addition: The final step involves the addition of a propanoic acid chain through a Friedel-Crafts acylation reaction using propanoic acid and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-(1-Acetyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-propionic acid: Known for its antioxidant properties.
Uniqueness
3-(1-Acetyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group and propanoic acid chain contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
22949-13-9 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(1-acetylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChI Key |
DXQFXWYBFSJKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O |
Origin of Product |
United States |
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